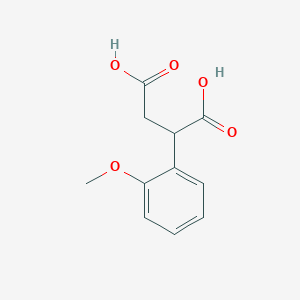

2-(2-Methoxyphenyl)butanedioic acid

Descripción general

Descripción

2-(2-Methoxyphenyl)butanedioic acid, also known as homovanillic acid, is a metabolite of dopamine and norepinephrine. It is a white crystalline powder that is soluble in water and ethanol. This compound has been studied for its potential therapeutic and toxic effects, as well as its role in drug development and environmental research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)butanedioic acid can be achieved through various methods. One common method involves the reaction of 2-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method involves the oxidation of 3-(2-methoxyphenyl)propan-1-ol using an oxidizing agent such as potassium permanganate .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of sugar solutions in the presence of specific molds. This method is advantageous due to its cost-effectiveness and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Methoxyphenyl)butanedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents such as phosphorus tribromide or thionyl chloride.

Major Products:

Oxidation: this compound can be oxidized to 3-(2-methoxyphenyl)succinic anhydride.

Reduction: Reduction yields 3-(2-methoxyphenyl)propan-1-ol.

Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

The compound 2-(2-Methoxyphenyl)butanedioic acid , also known as homovanillic acid, is a significant metabolite of dopamine and norepinephrine. Its applications span multiple scientific fields, including chemistry, biology, medicine, and industry. This article delves into its diverse applications, supported by comprehensive data tables and case studies.

Chemistry

- Precursor in Organic Synthesis : this compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in synthetic chemistry.

Biology

- Metabolite Role : As a metabolite in the dopamine and norepinephrine pathways, this compound is crucial for understanding neurotransmitter dynamics and their implications in neurological functions.

- Biochemical Pathways : It interacts with specific molecular targets, influencing neurotransmitter levels and activity, which can be pivotal in studying psychiatric disorders.

Medicine

- Therapeutic Potential : Research indicates that this compound may have therapeutic effects, particularly in neurological conditions. Its role as a biomarker for certain diseases is under investigation.

- Neuroprotective Effects : Studies suggest it may help protect neurons from oxidative stress-induced damage, indicating potential applications in neurodegenerative disease treatments.

Industry

- Biodegradable Polymers : The compound is utilized in the production of biodegradable polymers, contributing to environmentally friendly materials.

- Food Additive : It is also used as an acidity regulator in food products, enhancing flavor while maintaining safety standards.

Chemical Reactions

The compound undergoes various chemical transformations:

- Oxidation : Can yield corresponding ketones or aldehydes.

- Reduction : Converts to alcohols using reducing agents like sodium borohydride.

- Substitution Reactions : The methoxy group can be substituted under appropriate conditions.

Table of Chemical Reactions

| Reaction Type | Reactants | Products |

|---|---|---|

| Oxidation | This compound + Oxidizing agent | Ketones/Aldehydes |

| Reduction | This compound + Reducing agent | Alcohols |

| Substitution | This compound + Halogenating agent | Substituted derivatives |

Neuroprotective Activity

A study evaluated the neuroprotective effects of related compounds in models of oxidative stress. Results indicated that these compounds could significantly reduce neuronal cell death, suggesting their potential role in developing treatments for neurodegenerative disorders.

Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of this compound were screened against various bacterial strains. The results showed significant inhibition at concentrations as low as 16 μg/mL against E. coli, highlighting its potential use as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 2-(2-Methoxyphenyl)butanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a metabolite in the dopamine and norepinephrine pathways, influencing neurotransmitter levels and activity. The compound can also interact with succinate receptors, such as SUCNR1, which are involved in various cellular processes .

Comparación Con Compuestos Similares

- 3-Formylphenylboronic acid

- 4-Formylphenylboronic acid

- 2-Methoxyphenylacetic acid

Comparison: 2-(2-Methoxyphenyl)butanedioic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it has a unique role as a metabolite in neurotransmitter pathways and exhibits specific reactivity patterns in chemical reactions .

Actividad Biológica

2-(2-Methoxyphenyl)butanedioic acid, also known as methyl 2-(2-methoxyphenyl)butanedioate, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various studies and data.

The chemical structure of this compound includes a methoxy group attached to a phenyl ring and a butanedioic acid moiety. Its molecular formula is CHO, and it has a molecular weight of 222.24 g/mol. The compound's structure suggests potential interactions with biological targets due to the presence of both hydrophobic and polar functional groups.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, research has shown that compounds with similar structures exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC for related compounds has been reported as low as 16 µg/mL against E. coli . This suggests that this compound may possess comparable antimicrobial efficacy.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 16 |

| Related Compound A | Staphylococcus aureus | 32 |

| Related Compound B | Pseudomonas aeruginosa | 64 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various experimental models. In vitro studies have indicated that derivatives of butanedioic acid can inhibit pro-inflammatory cytokines, suggesting a similar effect may be observed with this compound.

- Cytokine Inhibition : Research indicates that related compounds significantly reduce levels of TNF-α and IL-6 in stimulated macrophages .

Cytotoxicity

Cytotoxicity assays have demonstrated that certain derivatives of butanedioic acid exhibit selective toxicity towards cancer cell lines while sparing normal cells. The mechanism often involves the induction of apoptosis in cancer cells.

- Cell Viability Assays : Studies using MTT assays have shown IC50 values ranging from 10 to 50 µM for similar compounds against various cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways and bacterial metabolism.

- Cell Membrane Interaction : Its lipophilicity allows it to penetrate cell membranes, facilitating interaction with intracellular targets.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to cell death through caspase activation.

Case Studies

A recent study focused on synthesizing derivatives of butanedioic acid and evaluating their biological activities. Among these, a derivative similar to this compound showed promising results in inhibiting bacterial growth and reducing inflammation in animal models .

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-16-9-5-3-2-4-7(9)8(11(14)15)6-10(12)13/h2-5,8H,6H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZGQIHZFKTWPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.